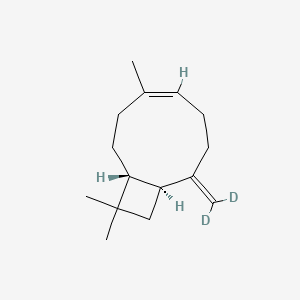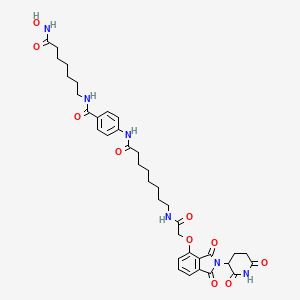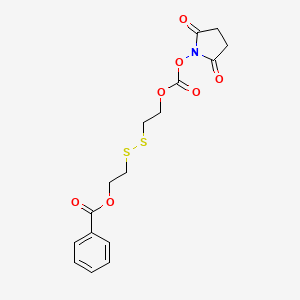
N1-Methylsulfonyl pseudouridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-Methylsulfonyl pseudouridine is a modified nucleoside derived from pseudouridine. It is characterized by the addition of a methylsulfonyl group at the N1 position of the pseudouridine molecule. This modification enhances the stability and functionality of the nucleoside, making it a valuable component in various scientific and medical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-Methylsulfonyl pseudouridine typically involves the methylation of pseudouridine. The process begins with the protection of the hydroxyl groups of pseudouridine, followed by the introduction of the methylsulfonyl group at the N1 position. The reaction conditions often include the use of methylsulfonyl chloride and a base such as triethylamine to facilitate the methylation process. The final step involves the deprotection of the hydroxyl groups to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
化学反应分析
Types of Reactions: N1-Methylsulfonyl pseudouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylsulfide group.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfone derivatives, methylsulfide derivatives, and various substituted pseudouridine analogs.
科学研究应用
N1-Methylsulfonyl pseudouridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of modified nucleic acids and other complex molecules.
Biology: The compound is incorporated into RNA molecules to study RNA structure and function.
Medicine: this compound is used in the development of RNA-based therapeutics and vaccines, enhancing their stability and reducing immunogenicity.
Industry: The compound is utilized in the production of high-fidelity synthetic RNA for various industrial applications.
作用机制
The mechanism of action of N1-Methylsulfonyl pseudouridine involves its incorporation into RNA molecules, where it enhances the stability and functionality of the RNA. The methylsulfonyl group at the N1 position provides additional hydrogen bonding capabilities, increasing the thermodynamic stability of the RNA. This modification also reduces the recognition of the RNA by the innate immune system, thereby reducing immunogenicity and increasing the efficacy of RNA-based therapeutics.
相似化合物的比较
Pseudouridine: The parent compound of N1-Methylsulfonyl pseudouridine, known for its role in stabilizing RNA structures.
N1-Methylpseudouridine: Another modified nucleoside with a methyl group at the N1 position, used in mRNA vaccines.
5-Methylcytidine: A modified nucleoside with a methyl group at the 5 position of cytidine, used to enhance RNA stability.
Uniqueness: this compound is unique due to the presence of the methylsulfonyl group, which provides additional stability and reduces immunogenicity compared to other modified nucleosides. This makes it particularly valuable in the development of RNA-based therapeutics and vaccines.
属性
分子式 |
C10H14N2O8S |
|---|---|
分子量 |
322.29 g/mol |
IUPAC 名称 |
5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylsulfonylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O8S/c1-21(18,19)12-2-4(9(16)11-10(12)17)8-7(15)6(14)5(3-13)20-8/h2,5-8,13-15H,3H2,1H3,(H,11,16,17)/t5-,6?,7+,8+/m1/s1 |
InChI 键 |
NOXLVPSCGFPVOH-BJLRKGDGSA-N |
手性 SMILES |
CS(=O)(=O)N1C=C(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
规范 SMILES |
CS(=O)(=O)N1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



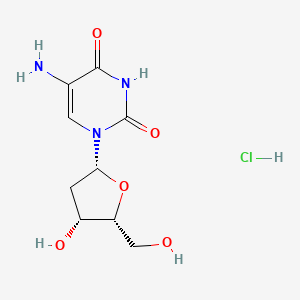


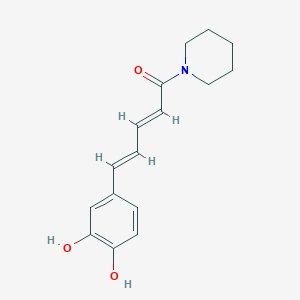
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400124.png)
